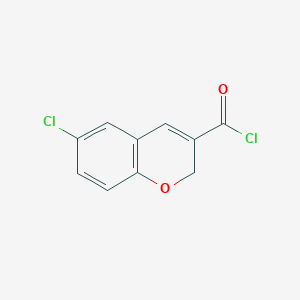

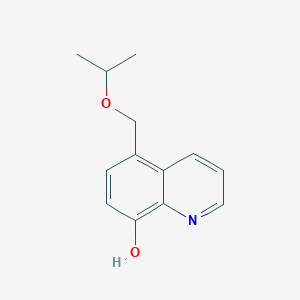

6-chloro-2H-chromene-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

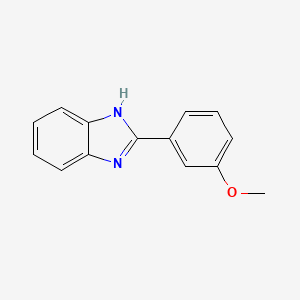

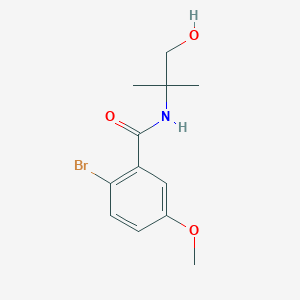

6-Chloro-2H-chromene-3-carbonyl chloride, also known as CCC, is a chemical compound that has a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular formula of C9H6Cl2O2. It is used in the synthesis of organic compounds, as a reagent in organic synthesis, and for the preparation of other chlorinated compounds. CCC is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

Synthesis of 2H-Chromene Derivatives 6-chloro-2H-chromene-3-carbonyl chloride is used in the synthesis of novel 2H-chromene derivatives. These compounds exhibit promising antimicrobial activity against various bacterial strains and fungi. The significance of this compound as a precursor in multicomponent reactions and its role in the development of bioactive molecules is noteworthy (El Azab et al., 2014).

Synthesis of Coumarin Derivatives The compound has been utilized in the synthesis of 3-substituted coumarin derivatives. These derivatives are synthesized through reactions involving 2-oxo-2H-chromen-3-Carbonyl chloride, showcasing the versatility of this compound in creating a range of chemically significant molecules (Ismael et al., 2016).

Crystal Structure Analysis

Crystallographic Insights into Chromene Derivatives 6-chloro-2H-chromene-3-carbonyl chloride derivatives are also pivotal in the study of crystal structures. For instance, the crystal structure analysis of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde provides detailed insights into the molecular and crystallographic arrangement, highlighting the planarity of the chromene ring and the specific angular deviations that contribute to the overall stability and properties of these molecules (Ishikawa, 2015).

Application in Molecular Docking and Spectroscopic Analysis

Molecular Docking and Spectroscopic Investigations In the realm of molecular docking and spectroscopic analysis, 6-chloro-2H-chromene-3-carbonyl chloride derivatives are used to study the interaction between compounds and proteins, as well as to analyze the molecular structure through various spectroscopic techniques. This highlights the compound's significance in understanding molecular interactions and the nature of chemical bonds (Sert et al., 2018).

Propriétés

IUPAC Name |

6-chloro-2H-chromene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFGWTNRUGRBNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370900 |

Source

|

| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2H-chromene-3-carbonyl chloride | |

CAS RN |

306935-54-6 |

Source

|

| Record name | 6-Chloro-2H-1-benzopyran-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)